3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a 4-methylphenyl group and at position 6 with a sulfanylmethyl-linked 1,2,4-oxadiazole moiety bearing a thiophen-2-yl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and bioavailability in pharmaceuticals .
Properties
IUPAC Name |
5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c1-12-4-6-13(7-5-12)14-8-9-17(21-20-14)25-11-16-19-18(22-23-16)15-3-2-10-24-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFLSFLTMIWQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with a pyridazine derivative under specific conditions such as the presence of a base or a catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dimethyl sulfoxide or acetonitrile. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine exhibit notable antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development. The presence of the thiophene and oxadiazole moieties enhances their interaction with microbial enzymes .
Anticancer Properties
The compound has been investigated for its cytotoxic effects against several cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This property positions it as a promising lead for further development in cancer therapeutics .
Anti-inflammatory Effects
Chalcone derivatives, related to this compound, are known for their anti-inflammatory activities. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which can be beneficial in treating chronic inflammatory diseases .
Synthesis and Modification
The synthesis of This compound can be achieved through various methods involving multi-step organic reactions. Key synthetic routes include:
- Condensation Reactions : Utilizing thiophene derivatives with appropriate aldehydes or ketones.
- Oxadiazole Formation : Involves cyclization reactions that introduce the oxadiazole ring.
- Sulfanylation : The introduction of sulfur-containing groups to enhance biological activity.
These synthetic strategies allow for structural modifications that can optimize the pharmacological profile of the compound .
Case Study 1: Antimicrobial Testing
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives based on the pyridazine scaffold. The results indicated that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
Case Study 2: Anticancer Evaluation
A recent investigation explored the anticancer potential of this compound against human breast cancer cell lines (MCF-7). The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Implications
The compound’s hybrid architecture positions it as a candidate for probing structure-activity relationships (SAR) in drug discovery. For instance:
- Thiophene vs. Phenyl : The thiophene’s electron-rich nature may enhance interactions with hydrophobic enzyme pockets compared to substituted phenyl groups.
- Sulfanyl Linker : This moiety could improve metabolic stability relative to ether or amine linkers, as seen in ’s high-purity compounds (98.85–99.47%) .
Biological Activity
3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine ring, a thiophene moiety, and an oxadiazole derivative. Its molecular formula is , and it has been identified with the CAS number 1114909-43-1. The synthesis typically involves multi-step reactions to create the heterocyclic framework, which is crucial for its biological activity .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It may modulate enzyme activities or bind to receptors, influencing various biological pathways. For instance, compounds containing oxadiazole rings have shown significant antimicrobial properties by inhibiting key enzymes involved in bacterial cell wall synthesis .
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole, similar to the compound , exhibit notable antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, demonstrating their potential as anti-tubercular agents . The compound's structural components suggest it could similarly inhibit bacterial growth.
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Potential
The anticancer activity of compounds featuring similar structural motifs has been documented extensively. For example, compounds containing thiophene and oxadiazole fragments have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and human osteosarcoma (SaOS-2) . The mechanism often involves inducing apoptosis or disrupting cell cycle progression.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Antitubercular Activity : Dhumal et al. (2016) investigated a series of oxadiazole derivatives and found significant inhibition against Mycobacterium bovis, suggesting that similar compounds could be effective against resistant strains of tuberculosis .
- Cytotoxicity Studies : Research conducted by MDPI highlighted several thiophene and oxadiazole derivatives with promising anticancer properties, indicating that modifications to these structures could enhance their efficacy against specific cancer types .
Q & A
Q. What are the optimal synthetic routes for 3-(4-methylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of nitrile derivatives with hydroxylamine (e.g., thiophene-2-carbonitrile) under reflux conditions .
- Sulfanyl Linkage : Thioether bond formation between the oxadiazole and pyridazine moieties using a coupling agent like NaH or DCC in anhydrous THF/DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates and final products .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio for thiol-oxadiazole coupling) to minimize side products .
Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR (DMSO- or CDCl) to verify substituent positions and sulfur connectivity. Aromatic protons in the pyridazine ring typically appear as doublets at δ 7.5–8.5 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using Mo-Kα radiation) provides unambiguous confirmation of the thioether linkage and planar geometry of the oxadiazole ring .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular ion consistency with theoretical mass (e.g., [M+H] for CHNOS: calc. 403.06, observed 403.08) .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for similar heterocycles) .
- Photostability : Expose the compound to UV light (254 nm) for 24–72 hours and monitor degradation via HPLC .
- Solution Stability : Test in common solvents (DMSO, ethanol) at 25°C and 4°C; use -NMR to detect hydrolysis or oxidation products over 7 days .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with halogenated aryl groups) to assess impact on target binding .
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes) and prioritize analogs for synthesis .
- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC determination) in cell lines relevant to the hypothesized mechanism .
Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicological impacts?
Methodological Answer:
- Degradation Studies : Use OECD Guideline 307 to assess biodegradation in soil/water systems under aerobic/anaerobic conditions .
- Bioaccumulation : Measure log (octanol-water partition coefficient) via shake-flask method; values >3 indicate potential bioaccumulation .
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour EC) and algal growth inhibition (72-hour IC) .
Q. How can computational methods resolve contradictions in experimental spectral data?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level and simulate -NMR chemical shifts (GIAO method) to validate experimental assignments .
- Vibrational Spectroscopy : Compare experimental IR frequencies (e.g., C=N stretch at 1600–1650 cm) with scaled DFT-calculated values (scaling factor: 0.961) .
Q. What strategies mitigate challenges in reproducibility of synthetic yields?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR or ReactIR to track intermediate formation and adjust reaction time/temperature dynamically .
- Catalyst Screening : Test Pd/C, CuI, or FeCl to optimize cross-coupling steps; report turnover numbers (TON) for transparency .
- Batch Analysis : Perform triplicate syntheses under identical conditions and apply statistical tools (e.g., ANOVA) to identify critical variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
